

Tenoxicam-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tenoxicam-d4

Cat. No.: B590001

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For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on **Tenoxicam-d4**, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document outlines supplier information, detailed technical data, experimental protocols for its use in bioanalytical methods, and the underlying mechanism of action of Tenoxicam.

Tenoxicam-d4: Supplier and Ordering Information

Tenoxicam-d4 is available from several reputable suppliers of reference standards and isotopically labeled compounds. It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which provides critical data on purity and isotopic enrichment.

Supplier	Catalog Number (Example)	Contact Information	Notes
LGC Standards	TRC-T288502 (Example)	--INVALID-LINK--	Provides high-quality reference standards. A detailed CoA is typically available upon request or with purchase. [1] [2]
Clearsynth	CS-O-42766 (Example)	--INVALID-LINK--	A leading manufacturer and exporter of various reference standards, including Tenoxicam-d4, accompanied by a CoA. [3]
Toronto Research Chemicals (TRC)	T288502 (Example)	--INVALID-LINK--	Specializes in complex organic small molecules for biomedical research and provides a complete analytical data package with their products. [4] [5] [6]
Simson Pharma Limited	T1070017 (Example)	--INVALID-LINK--	Offers Tenoxicam-d4 with an accompanying Certificate of Analysis.
MedChemExpress	HY-B0440S1 (Example)	--INVALID-LINK--	Supplies Tenoxicam-d4 for research use.

Technical Data and Specifications

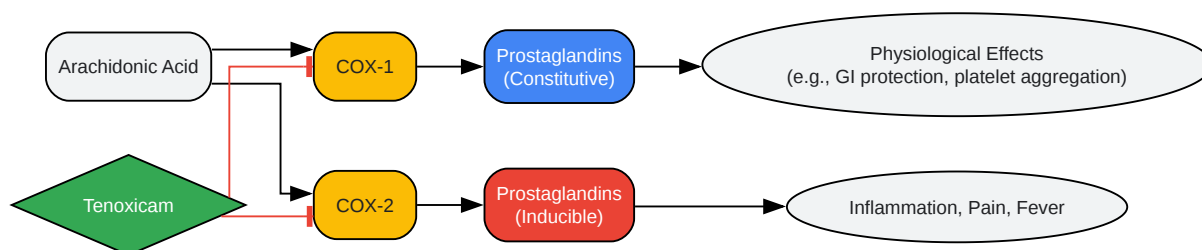
The quality of a deuterated internal standard is paramount for accurate and reproducible bioanalytical results. The following table summarizes the key quantitative data typically found on a Certificate of Analysis for **Tenoxicam-d4**.

Parameter	Specification	Method
Chemical Formula	C ₁₃ H ₇ D ₄ N ₃ O ₄ S ₂	-
Molecular Weight	341.40 g/mol	Mass Spectrometry
CAS Number	1329834-60-7	-
Chemical Purity (HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥98%	Mass Spectrometry (MS)
Deuterium Incorporation	≥99% atom % D	Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR)
Appearance	Solid	Visual Inspection
Solubility	Soluble in DMSO	-

Mechanism of Action of Tenoxicam

Tenoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the signaling pathway of Tenoxicam's mechanism of action.



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Mechanism of Action of Tenoxicam.

Experimental Protocol: Quantification of Tenoxicam in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Tenoxicam in a biological matrix, such as human plasma, using **Tenoxicam-d4** as an internal standard. Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential before analyzing study samples.

Materials and Reagents

- Tenoxicam reference standard
- **Tenoxicam-d4** internal standard
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

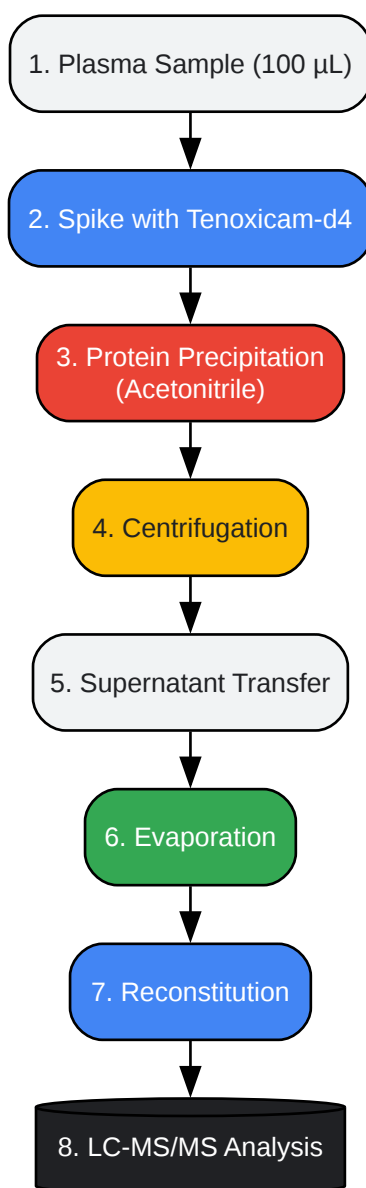
Preparation of Stock and Working Solutions

- Tenoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve Tenoxicam in methanol.
- **Tenoxicam-d4** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Tenoxicam-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the Tenoxicam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of **Tenoxicam-d4** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (blank, calibration standard, QC, or unknown), add 20 μ L of the **Tenoxicam-d4** working solution.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

The following diagram outlines the experimental workflow for sample preparation and analysis.



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Sample Preparation and Analysis Workflow.

LC-MS/MS Conditions (Illustrative)

- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Tenoxicam: Monitor appropriate precursor and product ions.
 - **Tenoxicam-d4**: Monitor appropriate precursor and product ions (typically +4 Da compared to Tenoxicam). **

Data Analysis

Quantification is performed by calculating the peak area ratio of Tenoxicam to **Tenoxicam-d4**. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of the QC and unknown samples are then determined from the calibration curve.

This technical guide provides a comprehensive overview for the use of **Tenoxicam-d4**. Researchers should always refer to the specific Certificate of Analysis provided by the supplier and perform thorough method development and validation for their specific application.

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References

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- To cite this document: BenchChem. [Tenoxicam-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590001#tenoxicam-d4-supplier-and-ordering-information]

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